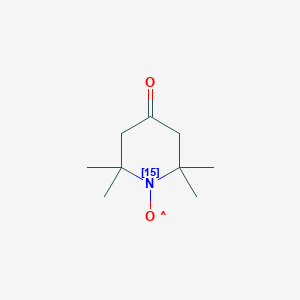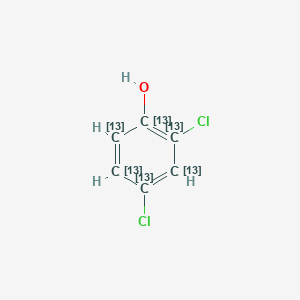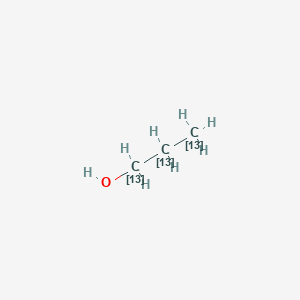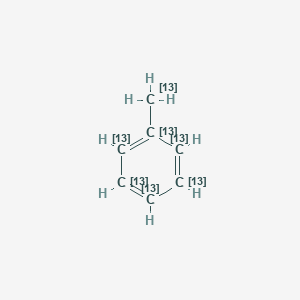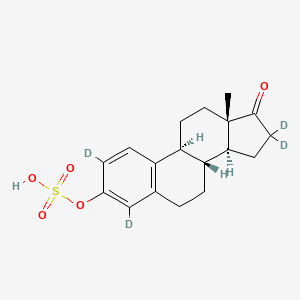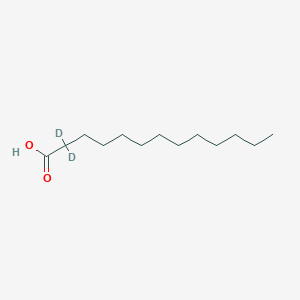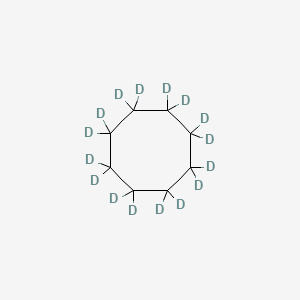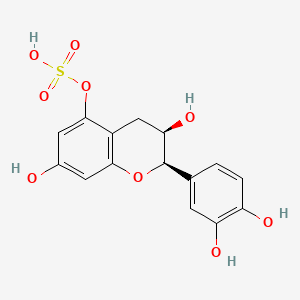
Epicatechin-5-sulfate
Übersicht
Beschreibung
Epicatechin-5-sulfate belongs to the class of organic compounds known as catechins. Catechins are compounds containing a catechin moiety, which is a 3,4-dihydro-2-chromene-3,5.7-tiol . Very few articles have been published on Epicatechin-5-sulfate .
Synthesis Analysis
The synthesis of Epicatechin involves several steps. One approach involves reversing the order of C–O and C–C bond formations . More research is needed to understand the specific synthesis process of Epicatechin-5-sulfate.Molecular Structure Analysis
Epicatechin-5-sulfate has a molecular formula of C15H14O9S . Its average mass is 370.331 Da and its monoisotopic mass is 370.035858 Da . A detailed analysis of the electronic distribution, charge delocalization effects, and stereoelectronic effects is presented following the application of the theory of atoms in molecules (AIM) and natural bond orbital analysis .Chemical Reactions Analysis
Epicatechin can form adduct reaction products with C2, C3, and C4 sugar fragments. The most likely precursors for the C2, C3, and C4 sugar moiety of the Epicatechin-sugar fragment adducts were identified as glyoxal, hydroxyacetone, and erythrose, respectively .Physical And Chemical Properties Analysis
Epicatechin-5-sulfate is a small molecule . More research is needed to understand the specific physical and chemical properties of Epicatechin-5-sulfate.Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Characterization
Epicatechin-5-sulfate, along with other glucuronides and sulfates of epicatechin, has been synthesized for use as bioanalytical standards. The development of these standards is crucial for identifying and studying the biological and pharmacological effects of epicatechin in humans (Zhang et al., 2013).
Absorption, Metabolism, Distribution, and Excretion
Studies on the bioavailability of (-)-epicatechin reveal that it is absorbed in the small intestine, producing metabolites like (-)-epicatechin-5-sulfate. These findings are significant for understanding how epicatechin and its metabolites interact with the human body (Borges et al., 2017).
Bioavailability Assessment
Research has shown that conventional methods might underestimate the bioavailability of epicatechin due to the lack of hydrolysis of epicatechin sulfates, such as epicatechin-5-sulfate. This highlights the need for more accurate methods to quantify epicatechin concentrations in blood and urine samples (Saha et al., 2012).
Characterization of Sulfated Metabolites
The characterization of sulfated metabolites, including epicatechin-5-sulfate, is important for understanding their absorption and mass spectra, which can be used in further studies of their effects on human health (Dueñas et al., 2012).
Role in Oral Ingestion and Brain Access
Epicatechin and its metabolites, including epicatechin-5-sulfate, have been studied for their ability to cross the blood-brain barrier after oral ingestion. This research is relevant for understanding the potential neurological effects of epicatechin (Abd El Mohsen et al., 2002).
Eigenschaften
IUPAC Name |
[(2R,3R)-2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-3,4-dihydro-2H-chromen-5-yl] hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O9S/c16-8-4-13-9(14(5-8)24-25(20,21)22)6-12(19)15(23-13)7-1-2-10(17)11(18)3-7/h1-5,12,15-19H,6H2,(H,20,21,22)/t12-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWSSRHFQMROXGK-IUODEOHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=C1C(=CC(=C2)O)OS(=O)(=O)O)C3=CC(=C(C=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](OC2=C1C(=CC(=C2)O)OS(=O)(=O)O)C3=CC(=C(C=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Epicatechin-5-sulfate | |
CAS RN |
1194377-44-0 | |
| Record name | Epicatechin-5-sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1194377440 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | EPICATECHIN-5-SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8T66C0D002 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



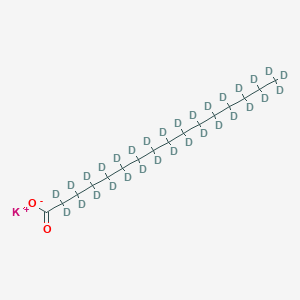
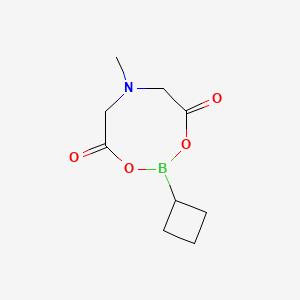

![[2-(5-Chloro-1-methyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B1429339.png)
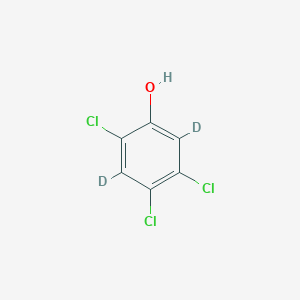
![Oxo{tris[(~2~H_5_)phenyl]}-lambda~5~-phosphane](/img/structure/B1429341.png)
